VMAT2 Binding Affinity: 60-Fold Superiority over the 3-Oxo-3,4-dihydroquinoxaline Analog
In a radioligand displacement assay measuring VMAT2 inhibition, t-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate exhibits a Ki of 62 nM, measured by displacement of [3H]reserpine from human VMAT2 expressed in HEK293 cell membranes over 60 minutes [1]. The closest structurally analogous comparator, tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1260898-05-2), displays a Ki of 3.71 µM against VMAT2 in rat whole brain homogenate using [3H]DTBZ as the radioligand [2]. This represents a quantified ~60-fold higher binding affinity for the target compound (ΔKi factor ≈ 59.8). The structural difference resides exclusively at the quinoxaline 3-position: a free carboxylic acid moiety in the target compound versus a 3-oxo-3,4-dihydro (lactam) tautomer in the comparator, highlighting the critical role of the ionizable carboxylate pharmacophore in VMAT2 recognition.
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 62 nM |
| Comparator Or Baseline | tert-Butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate; Ki = 3,710 nM |
| Quantified Difference | ~60-fold higher affinity (3,710 / 62 ≈ 59.8×) |
| Conditions | Target: [3H]reserpine displacement, hVMAT2 in HEK293 membranes, 60 min incubation. Comparator: [3H]DTBZ displacement, rVMAT2 in rat whole brain homogenate, 30 min incubation. |
Why This Matters
A 60-fold difference in target engagement is sufficient to change a compound from a borderline hit to a validated probe, meaning that procurement of the 3-oxo analog for VMAT2 studies would likely yield negative or misleading results despite close structural similarity.
- [1] BindingDB BDBM50459625, CHEMBL4205254. Ki: 62 nM, human VMAT2, [3H]reserpine displacement, HEK293 membranes. View Source
- [2] BindingDB BDBM50534744, CHEMBL4518586. Ki: 3.71E+3 nM, rat VMAT2, [3H]DTBZ displacement, whole brain homogenate. View Source
